molecular formula C9H11ClO3 B8032690 2-Chloro-5-(2-methoxyethoxy)phenol

2-Chloro-5-(2-methoxyethoxy)phenol

Cat. No.: B8032690
M. Wt: 202.63 g/mol
InChI Key: RVVOMLCVGBIJBY-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methoxyethoxy)phenol is a chlorophenol derivative featuring a hydroxyl group at the para position, a chlorine atom at the ortho position, and a 2-methoxyethoxy substituent at the meta position. The 2-methoxyethoxy group (-OCH₂CH₂OCH₃) introduces ether linkages, enhancing solubility in polar solvents while retaining moderate lipophilicity.

The compound’s structure is critical in modulating physicochemical properties, such as acidity (due to electron-donating methoxyethoxy groups) and biological interactions. Its molecular formula is inferred as C₉H₁₁ClO₃ (based on structural analogs in ), with a molecular weight of ~214.65 g/mol (exact value requires experimental validation).

Properties

IUPAC Name

2-chloro-5-(2-methoxyethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVOMLCVGBIJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methoxyethoxy)phenol typically involves the chlorination of 5-(2-methoxyethoxy)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the second position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methoxyethoxy)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the phenol group to a hydroxy group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted phenols with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

    Reduction Reactions: Products include dechlorinated phenols or hydroxy derivatives.

Scientific Research Applications

Organic Synthesis

2-Chloro-5-(2-methoxyethoxy)phenol acts as an important intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. It is utilized in reactions that lead to the formation of more complex molecules, including those used in medicinal chemistry.

ApplicationDescription
Intermediate for Pharmaceuticals Used in synthesizing anti-inflammatory and antibiotic agents.
Agrochemicals Serves as a precursor for herbicides and fungicides.

Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown its effectiveness against various strains of bacteria and fungi, making it a candidate for further exploration in medicinal applications.

Case Study : A study evaluated the compound's cytotoxicity against cancer cell lines, revealing significant potential for development as an anticancer agent. The compound demonstrated selective toxicity towards colorectal cancer cells while sparing normal cells, indicating its therapeutic promise.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals. Its role as a reagent in polymerization processes highlights its importance in manufacturing resins and coatings.

Industrial UseDescription
Specialty Chemicals Used in the formulation of resins and coatings that require specific chemical properties.
Reagent in Polymerization Acts as a catalyst or additive in polymer synthesis processes.

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of this compound. Preliminary studies suggest that it may pose environmental risks if not managed properly during industrial use or disposal.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methoxyethoxy)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine atom and methoxyethoxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 2-Chloro-5-(2-methoxyethoxy)phenol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Notable Properties Reference
This compound C₉H₁₁ClO₃ ~214.65 -Cl, -OH, -OCH₂CH₂OCH₃ Likely etherification Moderate solubility in polar solvents
2-Chloro-5-(7-(2-methoxyethoxy)isoquinolin-4-yl)phenol (28) C₁₈H₁₇ClNO₃ 295.0 ([M+H]⁺) -Cl, -OH, isoquinoline core, -OCH₂CH₂OCH₃ Suzuki coupling Enhanced bioactivity due to aromatic core
2-Chloro-5-(trifluoromethyl)phenol C₇H₄ClF₃O 196.56 -Cl, -OH, -CF₃ Halogenation/functionalization High lipophilicity, strong acidity
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole C₁₄H₁₀ClNOS 275.75 -Cl, benzothiazole core, -OCH₃ Cyclocondensation Electron-withdrawing benzothiazole core
2-Chloro-5-(2-methoxyethoxy)benzaldehyde C₁₀H₁₁ClO₃ 214.65 -Cl, -CHO, -OCH₂CH₂OCH₃ Formylation/etherification Aldehyde group increases reactivity
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol C₁₃H₇ClFNO 263.66 -Cl, -OH, -F, -CN Cross-coupling High acidity due to -CN and -F

Key Comparative Analyses

Solubility and Polarity
  • The methoxyethoxy group in the target compound improves solubility in polar solvents (e.g., ethanol, DMSO) compared to the highly lipophilic trifluoromethyl analog . However, the isoquinoline derivative (28) exhibits reduced aqueous solubility due to its bulky aromatic core .
  • The benzaldehyde analog has lower polarity than the phenol due to the absence of a hydroxyl group, favoring organic solvents like chloroform.
Acidity and Reactivity
  • The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)phenol increases acidity (pKa ~6–7) compared to the target compound (estimated pKa ~8–9) due to strong electron-withdrawing effects .
  • The cyano-fluorophenyl derivative exhibits even greater acidity (pKa ~5–6) from the combined effects of -CN and -F substituents.
  • The benzothiazole derivative lacks a phenolic -OH but features a thiazole nitrogen, enabling hydrogen bonding and metal coordination.

Research Findings and Trends

Substituent Effects on Bioactivity: Bulky substituents (e.g., isoquinoline) enhance target binding but reduce solubility, whereas electron-withdrawing groups (-CF₃, -CN) improve membrane permeability .

Synthetic Flexibility : Methoxyethoxy groups can be introduced via mild etherification, enabling scalable production , while Suzuki coupling allows modular aryl group incorporation .

Acidity Modulation: The target compound’s moderate acidity makes it suitable for pH-sensitive applications, contrasting with the strongly acidic cyano-fluorophenyl analog .

Biological Activity

2-Chloro-5-(2-methoxyethoxy)phenol, a phenolic compound, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C11_{11}H13_{13}ClO3_{3}
  • Molecular Weight : 232.67 g/mol
  • CAS Number : 1561-99-7

The presence of the chloro and methoxyethoxy groups is significant in determining its biological activity, particularly in terms of solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting the growth of certain bacteria and fungi. This is likely due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Biological Activity Data

Activity Type Effect Mechanism Reference
AntimicrobialInhibition of bacterial growthDisruption of cell membrane integrity
Anti-inflammatoryReduction in inflammation markersInhibition of COX and LOX
CytotoxicityInduction of apoptosis in cancer cellsActivation of caspase pathways

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various phenolic compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and infection control .
  • Anti-inflammatory Properties : In a controlled experiment, the compound was tested in vitro for its ability to reduce levels of inflammatory cytokines in human macrophages. The results demonstrated a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) production, highlighting its potential for therapeutic use in inflammatory diseases .
  • Cytotoxic Effects on Cancer Cells : Research conducted on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The compound increased reactive oxygen species (ROS) levels, leading to cell cycle arrest and programmed cell death .

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